Stereochemical Requirement in Seralutinib Synthesis
The synthesis of seralutinib (GB002), a phase 3 clinical candidate, requires the use of (S)-3-(1-Aminoethyl)aniline to construct the N-[3-[(1S)-1-aminoethyl]phenyl] fragment of the molecule [1]. The defined (S)-stereochemistry at this position is a component of the drug's final structure. The (R)-enantiomer or racemate would produce a different diastereomer or a mixture, respectively, which does not correspond to the clinically-investigated active pharmaceutical ingredient .
| Evidence Dimension | Stereochemical Configuration of Key Intermediate |
|---|---|
| Target Compound Data | (S)-3-(1-Aminoethyl)aniline (CAS 317830-29-8) |
| Comparator Or Baseline | (R)-3-(1-Aminoethyl)aniline or Racemic 3-(1-Aminoethyl)aniline (CAS 129725-48-0) |
| Quantified Difference | Specific (S)-enantiomer required for the defined chiral center in the final drug substance (Seralutinib). Use of any other form yields a different molecule. |
| Conditions | Synthesis of Seralutinib (CAS 1619931-27-9) as described in the compound's IUPAC name: N-{3-[(1S)-1-{[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino}ethyl]phenyl}-5-methylpyridine-3-carboxamide. |
Why This Matters
Procuring the correct (S)-enantiomer is non-negotiable for synthesizing the exact molecular structure of the clinical candidate; using an alternative results in a product that is not the intended drug substance.
- [1] DrugBank. Seralutinib. Accession Number DB16163. View Source
